

Thermodynamic Properties of Deuterated Ethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylene glycol-(OD)₂

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of deuterated ethylene glycol, specifically ethylene glycol-d₆ (C₂D₆O₂). Intended for researchers, scientists, and professionals in drug development, this document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and visualizes the experimental workflow.

Core Thermodynamic Properties

The following tables summarize the known quantitative thermodynamic data for deuterated ethylene glycol (ethylene glycol-d₆), with comparative values for non-deuterated ethylene glycol provided for context. Isotopic substitution, particularly of hydrogen with deuterium, can lead to measurable differences in physical and thermodynamic properties due to changes in molecular weight and vibrational frequencies of chemical bonds.

Table 1: Basic Physicochemical Properties

Property	Deuterated Ethylene Glycol (C ₂ D ₆ O ₂)	Non-deuterated Ethylene Glycol (C ₂ H ₆ O ₂)
CAS Number	15054-86-1	107-21-1
Molecular Weight	68.10 g/mol	62.07 g/mol
Melting Point	-13 °C	-12.9 °C
Boiling Point	196-198 °C	197.3 °C
Density (at 25 °C)	1.220 g/mL	1.113 g/mL
Refractive Index (n _{20/D})	1.431	1.432

Table 2: Thermodynamic Properties

Property	Deuterated Ethylene Glycol (C ₂ D ₆ O ₂)	Non-deuterated Ethylene Glycol (C ₂ H ₆ O ₂)	Notes on Isotope Effects
Vapor Pressure	0.08 mmHg (temperature not specified)	0.06 mmHg at 20 °C	The vapor pressure of deuterated compounds is often slightly lower than their non-deuterated counterparts at the same temperature, a phenomenon known as the inverse vapor pressure isotope effect.
Vapor Density	2.1 (vs air)	2.14 (air=1)	Primarily dependent on molecular weight.
Heat Capacity (Liquid)	Data reported in Nikolaev and Rabinovich, 1967, for "ethylene deuteroglycol" over 80-300K[1].	2.4 J/g°C (Specific Heat)	Deuteration can lead to a noticeable isotope effect on heat capacity.
Enthalpy of Vaporization (ΔHvap)	No direct experimental data found.	65.6 kJ/mol[2]	Expected to be slightly different from the non-deuterated form due to differences in intermolecular forces and zero-point vibrational energies.
Viscosity	The ratio of viscosity of deuterated to non-deuterated ethylene glycol (ηD/ηH) ranges from 1.09 to 1.02	16.1 mPa·s at 25 °C[2]	Deuterated compounds generally exhibit higher viscosity due to stronger intermolecular interactions

between 20 and 90
°C[3].

(hydrogen/deuterium
bonding).

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of deuterated ethylene glycol are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and sample availability.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of deuterated ethylene glycol equals the atmospheric pressure.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attachment
- Heating source (Bunsen burner or hot plate)
- Heat transfer fluid (e.g., mineral oil)

Procedure:

- Attach the small test tube containing a small sample (approx. 0.5 mL) of deuterated ethylene glycol to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
- Place a capillary tube, with its sealed end up, into the test tube containing the sample.

- Fill the Thiele tube with a suitable heat transfer fluid to a level just above the side arm.
- Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil, ensuring the sample is below the oil level.
- Gently heat the side arm of the Thiele tube.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Objective: To accurately measure the mass per unit volume of deuterated ethylene glycol.

Apparatus:

- Pycnometer (a small glass flask with a precisely fitting stopper containing a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer
- Deuterated ethylene glycol sample
- Distilled water (for calibration)
- Acetone (for cleaning and drying)

Procedure:

- Clean the pycnometer thoroughly with distilled water and then acetone, and dry it completely.
- Accurately weigh the empty, dry pycnometer on the analytical balance (m_1).
- Fill the pycnometer with distilled water and insert the stopper, ensuring no air bubbles are trapped. The excess water will exit through the capillary.
- Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium.
- Remove the pycnometer, carefully dry the exterior, and weigh it (m_2).
- Empty and dry the pycnometer again.
- Fill the pycnometer with the deuterated ethylene glycol sample, insert the stopper, and equilibrate it in the same constant temperature water bath.
- Dry the exterior and weigh the pycnometer filled with the sample (m_3).
- Calculate the density of the deuterated ethylene glycol using the following formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is refracted when passing through the deuterated ethylene glycol sample.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer prisms
- Dropper or pipette
- Deuterated ethylene glycol sample
- Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

- Turn on the refractometer and the circulating water bath set to a specific temperature (e.g., 20.0 °C).
- Clean the surfaces of the illuminating and refracting prisms with a soft lens paper moistened with a suitable solvent.
- Place a few drops of the deuterated ethylene glycol sample onto the surface of the lower prism.
- Close the prisms and ensure the liquid spreads evenly to form a thin film.
- Look through the eyepiece and adjust the light source for optimal illumination.
- Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
- Turn the dispersion compensation knob to eliminate any color fringe at the boundary of the light and dark fields, resulting in a sharp, single line.
- Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs.
- Read the refractive index value from the instrument's scale.

Determination of Viscosity (Falling-Sphere Viscometer)

Objective: To measure the resistance to flow of deuterated ethylene glycol.

Apparatus:

- Falling-sphere viscometer (a graduated glass tube with a jacket for temperature control)
- Set of calibrated spheres of known density and diameter
- Constant temperature circulating bath
- Stopwatch

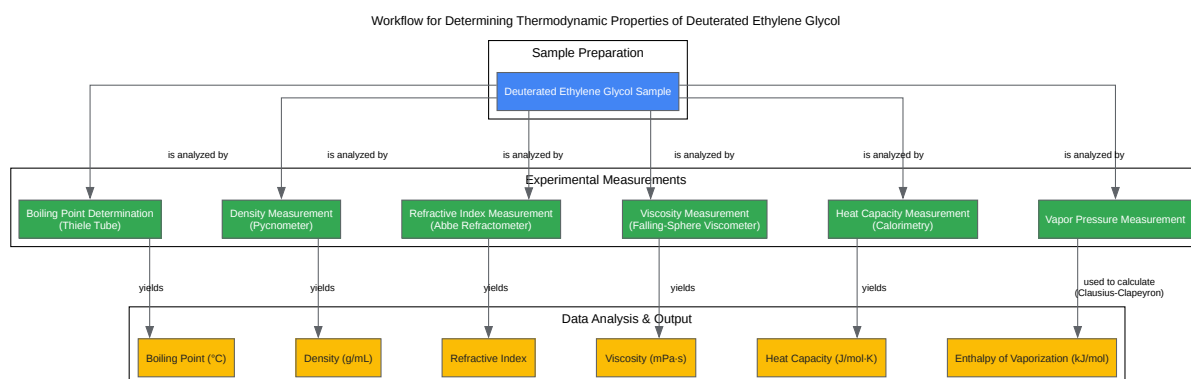
- Tweezers
- Deuterated ethylene glycol sample

Procedure:

- Fill the viscometer tube with the deuterated ethylene glycol sample, ensuring no air bubbles are present.
- Circulate fluid from the constant temperature bath through the jacket of the viscometer until the sample reaches the desired temperature.
- Select a sphere that will have a fall time of appropriate duration through the liquid.
- Using tweezers, gently release the sphere into the top of the viscometer tube, ensuring it falls along the central axis.
- Start the stopwatch as the sphere passes the first marked graduation on the tube.
- Stop the stopwatch as the sphere passes the second marked graduation.
- Record the fall time and the distance between the two marks.
- Repeat the measurement several times to ensure reproducibility.
- The dynamic viscosity (η) can be calculated using Stokes' law, corrected for the wall effects of the tube: $\eta = [2 * g * r^2 * (\rho_{\text{sphere}} - \rho_{\text{liquid}})] / [9 * v * (1 + 2.4 * (r/R))]$ where g is the acceleration due to gravity, r is the radius of the sphere, ρ_{sphere} is the density of the sphere, ρ_{liquid} is the density of the liquid, v is the terminal velocity of the sphere (distance/time), and R is the radius of the viscometer tube.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of deuterated ethylene glycol.



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Experimental workflow for thermodynamic property determination.

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